2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]-
Description
2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]- is a heterocyclic compound featuring a pyrrolidine ring substituted with two ketone groups at positions 2 and 5 and a 2-cyanoethylthio group at position 1. This structure combines the reactivity of the pyrrolidinedione core with the electron-withdrawing cyanoethylthio substituent, enabling diverse chemical and biological interactions. The compound’s molecular formula is C₇H₈N₂O₂S, with a molecular weight of 184.21 g/mol.
Derivatives of 2,5-pyrrolidinedione are known for their biological activities, including antifungal, antimicrobial, and anticancer properties . Applications extend to polymer chemistry, where similar pyrrolidinedione derivatives are used in block-copolymer synthesis for drug delivery systems .
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)sulfanylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c8-4-1-5-12-9-6(10)2-3-7(9)11/h1-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITZWUVNLFKOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)SCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476972 | |
| Record name | 2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356535-36-9 | |
| Record name | 2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]- typically involves the reaction of 2,5-pyrrolidinedione with 2-cyanoethylthiol under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or amine derivatives.
Substitution: The cyanoethylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted pyrrolidinedione derivatives
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular functions and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2,5-pyrrolidinedione, 1-[(2-cyanoethyl)thio]- is highlighted through comparisons with related compounds (Table 1).
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Groups: The cyanoethylthio group (-SCH₂CH₂CN) introduces strong electron-withdrawing effects, increasing electrophilicity at the pyrrolidinedione core. This contrasts with the trifluoromethylphenyl group (C₁₈H₁₄F₃NO₂S), where fluorine atoms enhance lipophilicity and metabolic stability .
- Halogenated Derivatives: The 3-chloropropyl substituent (C₇H₉ClNO₂) offers reactivity for further functionalization, whereas the heptafluoropropylthio group (C₁₃H₈F₇NO₂S) provides steric bulk and resistance to degradation .
- Benzoyloxy vs. Cyanoethylthio: The benzoyloxy derivative (C₁₁H₉NO₄) exhibits antibacterial activity due to its aromatic ester moiety, while the cyanoethylthio group’s sulfur atom may facilitate thiol-mediated cellular uptake .
Molecular Weight and Bioavailability
Lower molecular weight compounds like 1-[(2-cyanoethyl)thio]- (184.21 g/mol) and 1-(3-chloropropyl)- (174.60 g/mol) may exhibit better membrane permeability compared to bulkier derivatives (e.g., 365.37 g/mol for trifluoromethylphenyl analogs) . However, fluorinated derivatives (e.g., 375.27 g/mol) balance higher molecular weight with improved pharmacokinetics due to fluorine’s electronegativity .
Biological Activity
2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]-, also known as a derivative of pyrrolidine-2,5-dione, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, including enzyme inhibition and antimicrobial properties. This article aims to explore the biological activity of this compound through a review of relevant studies, case analyses, and data tables.
Chemical Structure and Properties
The chemical formula for 2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]- is C₇H₈N₂O₂S. Its structure includes a pyrrolidine ring with a dione functionality and a cyanoethylthio group, which may contribute to its reactivity and biological interactions.
Enzyme Inhibition
One significant area of research focuses on the compound's potential as an enzyme inhibitor. Studies have demonstrated that derivatives of pyrrolidine-2,5-dione exhibit strong inhibitory activity against various enzymes.
Table 1: Enzyme Inhibition Data for Pyrrolidine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| HMP | Tyrosinase | 2.23 ± 0.44 | |
| 7l | Acetylcholinesterase | 2.14 ± 0.003 | |
| 7m | Urease | 0.63 ± 0.001 |
The compound HMP (hydroxybenzylidenyl pyrrolidine-2,5-dione) exhibited an IC50 value of 2.23 µM against mushroom tyrosinase, indicating potent inhibition compared to known inhibitors . Additionally, other synthesized pyrrolidine derivatives have shown strong activity against acetylcholinesterase and urease with IC50 values as low as 0.63 µM .
Antimicrobial Activity
The antimicrobial properties of compounds related to 2,5-Pyrrolidinedione have also been investigated. Various studies indicate that these compounds can inhibit bacterial growth effectively.
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Compound A | Salmonella typhi | Moderate | |
| Compound B | Bacillus subtilis | Strong |
These findings suggest that certain derivatives possess significant antibacterial properties, making them candidates for further pharmacological development.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrrolidine derivatives:
- Case Study on Tyrosinase Inhibition :
- Antimicrobial Screening :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
